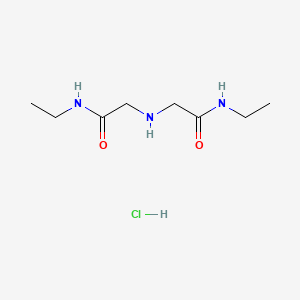

2,2'-Azanediylbis(N-ethylacetamide) hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-Azanediylbis(N-ethylacetamide) hydrochloride is a synthesized organic compound. It belongs to the category of biomimetic molecules that are designed to mimic biological processes. The molecular formula of this compound is C8H18ClN3O2 .

Synthesis Analysis

While specific synthesis methods for 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride were not found in the search results, a related compound, N,N′-(azanediylbis(ethane-2,1-diyl))bis(2-aminobenzamide), has been prepared through a condensation reaction . This suggests that similar methods could potentially be used for the synthesis of 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride.Molecular Structure Analysis

The molecular weight of 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride is 223.70 g/mol . The InChI code for this compound is 1S/C8H17N3O2.ClH/c1-3-10-7(12)5-9-6-8(13)11-4-2;/h9H,3-6H2,1-2H3,(H,10,12)(H,11,13);1H .Chemical Reactions Analysis

While specific chemical reactions involving 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride were not found, a study on a series of amine functionalized ligands, including 2,2’-azanediylbis(N,N’-dimethylacetamide), showed that these ligands act as tridentate ligands and form thermodynamically stronger complexes with Nd3+ ions than ether-functionalized ligands .Physical And Chemical Properties Analysis

The molecular formula of 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride is C8H18ClN3O2 . The molecular weight is 223.70 g/mol . Further physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis and Catalysis

2,2'-Azanediylbis(N-ethylacetamide) hydrochloride is an intermediate in the synthesis of various chemical compounds. For instance, it is used in the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an essential step in the natural synthesis of antimalarial drugs. This process is catalyzed by immobilized lipase, highlighting the compound's role in enzyme-catalyzed reactions and the pharmaceutical industry's production of antimalarial drugs (Magadum & Yadav, 2018).

Environmental and Agricultural Applications

The environmental and agricultural sectors also benefit from research involving 2,2'-Azanediylbis(N-ethylacetamide) hydrochloride. In a study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, the compound's derivatives were explored for their potential carcinogenicity and metabolic pathways. This research aids in understanding the environmental impact and safety of using certain herbicides in agriculture (Coleman et al., 2000).

Material Science and Engineering

In material science, 2,2'-Azanediylbis(N-ethylacetamide) hydrochloride is involved in the synthesis of complex materials. For example, the synthesis of hydroxyl-terminated poly(azidomethyl ethylene oxide-b-butadiene-b-azidomethyl ethylene oxide), an energetic triblock copolymer, demonstrates the compound's utility in creating novel materials with potential applications in propellants and polymers. This research contributes to the development of new materials with specific mechanical and thermal properties (Subramanian, 1999).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound's derivatives are explored for their pharmaceutical properties. The study on the efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides highlights its relevance in drug design. Alpha-ketoamides are important in the development of inhibitors for various enzymes, indicating the compound's role in creating therapeutics for diseases (Mossetti et al., 2010).

Analytical Chemistry

In analytical chemistry, the measurement of hydroxy carbonyls and other carbonyls in ambient air using derivatives of 2,2'-Azanediylbis(N-ethylacetamide) hydrochloride showcases its application in environmental monitoring. This research enables the detection of trace levels of organic compounds in the atmosphere, contributing to our understanding of air quality and pollution (Spaulding et al., 1999).

Propriétés

IUPAC Name |

N-ethyl-2-[[2-(ethylamino)-2-oxoethyl]amino]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-3-10-7(12)5-9-6-8(13)11-4-2;/h9H,3-6H2,1-2H3,(H,10,12)(H,11,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZUSMRIEMCSSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNCC(=O)NCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2762266.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)

![methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762269.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2762276.png)

![Methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2762280.png)

![Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate](/img/structure/B2762282.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride](/img/structure/B2762284.png)

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2762286.png)